1-Methoxycarbonyl-2-(morpholin-4-ylmethyl)piperidine-4-carboxylate
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Overview
Description
1-Methoxycarbonyl-2-(morpholin-4-ylmethyl)piperidine-4-carboxylate is a heterocyclic compound with the molecular formula C13H22N2O5 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methoxycarbonyl-2-(morpholin-4-ylmethyl)piperidine-4-carboxylate typically involves the reaction of piperidine derivatives with morpholine and carbonyl-containing reagents. One common method is the Mannich reaction, where a piperidine derivative reacts with formaldehyde and morpholine to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Mannich reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
1-Methoxycarbonyl-2-(morpholin-4-ylmethyl)piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the morpholine group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed .
Scientific Research Applications
1-Methoxycarbonyl-2-(morpholin-4-ylmethyl)piperidine-4-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Medicine: It has
Properties
Molecular Formula |
C13H21N2O5- |
---|---|
Molecular Weight |
285.32 g/mol |
IUPAC Name |
1-methoxycarbonyl-2-(morpholin-4-ylmethyl)piperidine-4-carboxylate |
InChI |
InChI=1S/C13H22N2O5/c1-19-13(18)15-3-2-10(12(16)17)8-11(15)9-14-4-6-20-7-5-14/h10-11H,2-9H2,1H3,(H,16,17)/p-1 |
InChI Key |
KXTJSQORYWUXCL-UHFFFAOYSA-M |
Canonical SMILES |
COC(=O)N1CCC(CC1CN2CCOCC2)C(=O)[O-] |
Origin of Product |
United States |
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